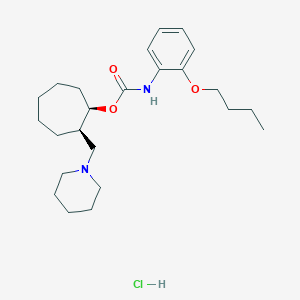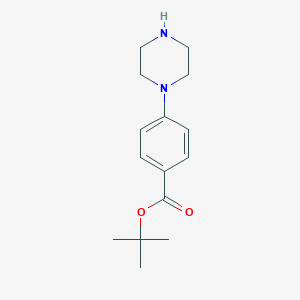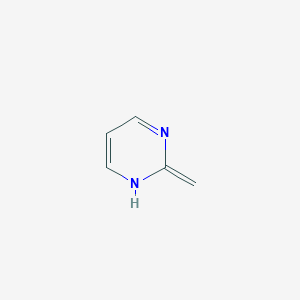
(E)-oct-4-ene-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-Octene-2,3-dione is an organic compound characterized by the presence of a double bond between the fourth and fifth carbon atoms and two carbonyl groups at the second and third positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Octene-2,3-dione can be achieved through several methods. One common approach involves the aldol condensation of 2-butanone with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods: In an industrial setting, the production of (E)-4-Octene-2,3-dione may involve the use of continuous flow reactors to optimize yield and purity. Catalysts such as palladium on carbon can be employed to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound efficiently.
化学反应分析
Types of Reactions: (E)-4-Octene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: Reduction of (E)-4-Octene-2,3-dione can yield alcohols, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted ketones or enones.
科学研究应用
(E)-4-Octene-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving carbonyl groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs targeting specific enzymes.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用机制
The mechanism of action of (E)-4-Octene-2,3-dione involves its interaction with nucleophiles and electrophiles The carbonyl groups are highly reactive, allowing the compound to participate in various addition and substitution reactions The double bond also provides a site for reactions such as hydrogenation and halogenation
相似化合物的比较
(Z)-4-Octene-2,3-dione: The cis-isomer of (E)-4-Octene-2,3-dione, differing in the spatial arrangement of substituents around the double bond.
2,3-Octanedione: Lacks the double bond present in (E)-4-Octene-2,3-dione.
4-Octyne-2,3-dione: Contains a triple bond instead of a double bond.
Uniqueness: (E)-4-Octene-2,3-dione is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules. The presence of both a double bond and two carbonyl groups makes it a versatile compound in organic synthesis and industrial applications.
属性
CAS 编号 |
190512-44-8 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
(E)-oct-4-ene-2,3-dione |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-8(10)7(2)9/h5-6H,3-4H2,1-2H3/b6-5+ |
InChI 键 |
OGKBEVADAJWXFZ-AATRIKPKSA-N |
手性 SMILES |
CCC/C=C/C(=O)C(=O)C |
SMILES |
CCCC=CC(=O)C(=O)C |
规范 SMILES |
CCCC=CC(=O)C(=O)C |
同义词 |
4-Octene-2,3-dione, (E)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B65094.png)



![[3-(fluoromethyl)pyrrolidin-3-yl]methanamine](/img/structure/B65105.png)

![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)
![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)




![ACETAMIDE,N-[1-BENZYL-2-ALLYL]-](/img/structure/B65120.png)
